molecular formula C5H11FN2 B12997952 (S)-2-(Fluoromethyl)piperazine

(S)-2-(Fluoromethyl)piperazine

Cat. No.: B12997952
M. Wt: 118.15 g/mol
InChI Key: ONUCCUGDWPXAJG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Fluoromethyl)piperazine is a chiral fluorinated piperazine derivative Piperazine derivatives are known for their wide range of biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fluoromethyl)piperazine typically involves the introduction of a fluoromethyl group into the piperazine ring. One common method is the nucleophilic substitution reaction where a suitable fluoromethylating agent, such as fluoromethyl iodide, reacts with a piperazine derivative under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production. The use of automated systems and reactors can also minimize human error and improve safety during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fluoromethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The fluoromethyl group can be oxidized to form a fluoromethyl ketone or aldehyde.

    Reduction: The compound can be reduced to form a fluoromethylamine.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Fluoromethyl ketones or aldehydes.

    Reduction: Fluoromethylamines.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(Fluoromethyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug design and development, particularly in the creation of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Fluoromethyl)piperazine involves its interaction with various molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to altered biological activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Methyl)piperazine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    (S)-2-(Chloromethyl)piperazine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    (S)-2-(Bromomethyl)piperazine: Similar to the chloromethyl derivative but with a bromine atom, leading to different steric and electronic effects.

Uniqueness

(S)-2-(Fluoromethyl)piperazine is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s high electronegativity and small size can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C5H11FN2

Molecular Weight

118.15 g/mol

IUPAC Name

(2S)-2-(fluoromethyl)piperazine

InChI

InChI=1S/C5H11FN2/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4H2/t5-/m1/s1

InChI Key

ONUCCUGDWPXAJG-RXMQYKEDSA-N

Isomeric SMILES

C1CN[C@@H](CN1)CF

Canonical SMILES

C1CNC(CN1)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.